8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1222533-78-9
VCID: VC0088758
InChI: InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3
SMILES: CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N
Molecular Formula: C14H17N3O
Molecular Weight: 243.31

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

CAS No.: 1222533-78-9

Cat. No.: VC0088758

Molecular Formula: C14H17N3O

Molecular Weight: 243.31

* For research use only. Not for human or veterinary use.

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile - 1222533-78-9

Specification

CAS No. 1222533-78-9
Molecular Formula C14H17N3O
Molecular Weight 243.31
IUPAC Name 8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3
Standard InChI Key VCMMQTXCEYFHNO-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile is a well-defined chemical entity with precise identification parameters. It is registered with CAS number 1222533-78-9, which serves as its unique identifier in chemical databases and literature . The compound has a molecular formula of C₁₄H₁₇N₃O, containing 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Its molecular weight is calculated as 243.31 g/mol, which positions it as a relatively small organic molecule suitable for various chemical transformations and biological studies .

The IUPAC systematic name for this compound is 8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile, which precisely describes its structural arrangement according to standardized chemical nomenclature . This systematic name highlights the presence of the pivaloyl group (2,2-dimethylpropanoyl) attached to the nitrogen at position 8 of the naphthyridine system, as well as the carbonitrile group at position 3.

Structural Features and Representation

The compound's structure can be represented by various notations, including the canonical SMILES notation: CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N . This condensed linear notation encodes the complete structural information of the molecule in a computer-readable format. Additionally, the compound's structure can be defined by its InChI string: InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3 , with the corresponding InChIKey VCMMQTXCEYFHNO-UHFFFAOYSA-N providing a fixed-length identifier for database searching and cross-referencing .

The structural framework of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile consists of several key elements:

  • A tetrahydro-1,8-naphthyridine core, which includes a bicyclic system with two nitrogen atoms at positions 1 and 8

  • A pivaloyl group (2,2-dimethylpropanoyl) attached to the nitrogen at position 8

  • A nitrile (cyano) group at position 3 of the naphthyridine system

  • Partial saturation of one ring, creating the tetrahydro motif

Physical and Chemical Properties

Physical Properties

The physical properties of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile are significant for understanding its behavior in various experimental conditions. The compound exhibits a calculated LogP value of 2.34358, indicating moderate lipophilicity . This value suggests that the compound has a balanced distribution between hydrophilic and lipophilic properties, which could be advantageous for membrane permeability in biological systems while maintaining some degree of water solubility.

Available commercial preparations of this compound typically have a specified purity of 95%, which is suitable for most research applications . Higher purity grades may be required for specific analytical or pharmacological studies.

Structural Comparison with Related Compounds

To better understand the properties and potential applications of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile, it is valuable to compare it with structurally related compounds. Table 1 presents a comparison of the target compound with several related naphthyridine derivatives identified in the literature.

Table 1: Comparison of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrileC₁₄H₁₇N₃O243.31Pivaloyl group at N-8, carbonitrile at C-3
5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrileC₉H₉N₃159.19Nitrogen at positions 1,6; lacks pivaloyl group
8-Methyl-2-oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-3-carbonitrileC₁₀H₁₁N₃O189.21Methyl at N-8, oxo group at C-2
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrileC₉H₉N₃159.19Carbonitrile at C-2, unsubstituted N-8

The comparison reveals that while these compounds share the common tetrahydronaphthyridine scaffold, they differ in substitution patterns, particularly at the nitrogen positions and in the placement of functional groups. The pivaloyl group in the target compound introduces a bulky, lipophilic moiety that likely influences its physicochemical properties and potential binding interactions compared to the simpler substituents in the related compounds .

Synthesis and Preparation Methods

Structure-Based Synthetic Considerations

Related Compound Families and Structural Analogues

Naphthyridine Family Overview

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile belongs to the broader family of naphthyridine compounds, which are characterized by a bicyclic system containing two nitrogen atoms within the rings. This structural family is further categorized based on the positions of the nitrogen atoms, with 1,8-naphthyridines representing a specific subclass where the nitrogen atoms are positioned at positions 1 and 8 of the ring system .

The naphthyridine scaffold has attracted considerable interest in medicinal chemistry and materials science due to its versatile binding properties and electronic characteristics. The nitrogen atoms provide hydrogen bond acceptor sites, while the aromatic system can engage in π-stacking interactions with suitable partners. These features make naphthyridines valuable templates for the design of compounds targeting various biological receptors and for applications in materials science.

Structure-Activity Relationship Considerations

The structure-activity relationships (SAR) of naphthyridine derivatives are highly dependent on the pattern of substitution and the degree of saturation in the ring system. In 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile, several structural features might influence its biological or chemical behavior:

  • The tetrahydro pattern introduces conformational flexibility compared to fully aromatic analogues

  • The carbonitrile group provides a polar, hydrogen bond accepting site that can interact with complementary functional groups

  • The pivaloyl substituent contributes steric bulk and lipophilicity, potentially influencing binding selectivity and membrane permeability

  • The nitrogen at position 1 remains unsubstituted, offering a potential hydrogen bond donor site in tautomeric forms

These structural elements collectively define the three-dimensional shape, electronic distribution, and interaction potential of the molecule, which ultimately determine its behavior in chemical and biological systems.

Analytical Methods and Characterization

Computational Analysis

Computational methods can provide additional insights into the properties of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile. The calculated LogP value of 2.34358 suggests a computational approach has been used to predict its lipophilicity . Other computational parameters that might be valuable for understanding this compound include:

  • Topological polar surface area (TPSA) for predicting membrane permeability

  • Hydrogen bond donor and acceptor counts for assessing interaction potential

  • Conformational analysis to determine preferred three-dimensional arrangements

  • Electronic distribution calculations to identify sites of reactivity or binding potential

These computational analyses can complement experimental data and guide the design of experiments or applications involving this compound.

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